2,3-Dimethylbut-3-en-1-ol
Overview
Description
2,3-Dimethylbut-3-en-1-ol is a chemical compound that is related to various research areas, including organic synthesis and reaction mechanisms. While the provided papers do not directly discuss 2,3-Dimethylbut-3-en-1-ol, they do provide insights into related compounds and reactions that can help us understand the properties and reactivity of this molecule.
Synthesis Analysis
The synthesis of compounds related to 2,3-Dimethylbut-3-en-1-ol involves multiple steps and can be achieved through different pathways. For instance, the synthesis of 3-trimethylsilyl-4-dimethyl(phenyl)silylbut-3-en-2-one involves silyl-cupration of trimethylsilylacetylene followed by acetylation . This process indicates that silyl groups can be introduced and later removed selectively, which could be relevant for the synthesis of 2,3-Dimethylbut-3-en-1-ol by modifying the functional groups accordingly.
Molecular Structure Analysis
Although the papers do not directly discuss the molecular structure of 2,3-Dimethylbut-3-en-1-ol, they do provide information on related compounds. For example, the molecular structure and computational studies on a complex molecule with a dimethylcyclobutyl group were characterized using single-crystal X-ray diffraction and density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 2,3-Dimethylbut-3-en-1-ol.
Chemical Reactions Analysis
The decomposition of 2,3-dimethylbutane in the presence of oxygen leads to various products, including 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene . This suggests that 2,3-Dimethylbut-3-en-1-ol could potentially undergo similar oxidative decomposition reactions under certain conditions. Additionally, the gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide produces 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene , indicating that halide catalysis could be a relevant reaction pathway for 2,3-Dimethylbut-3-en-1-ol as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethylbut-3-en-1-ol can be inferred from related compounds. For instance, the photoaddition of 2,3-dimethylbut-2-ene to benzene is promoted by a proton donor , which could suggest that 2,3-Dimethylbut-3-en-1-ol may also participate in similar photochemical reactions. The effects of substituents on reaction rates, as discussed in the decomposition of 2,3-dimethylbutan-2-ol , could provide insights into the reactivity of 2,3-Dimethylbut-3-en-1-ol under different conditions.
Scientific Research Applications
1. Catalysis and Reaction Kinetics
Research has explored the use of 2,3-dimethylbut-3-en-1-ol in various catalytic processes and reaction kinetics. Johnson and Stimson (1968) described the gas-phase decomposition of 2,3-dimethylbutan-2-ol into 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, catalyzed by hydrogen bromide (Johnson & Stimson, 1968). Similarly, Handa et al. (1999) investigated the isomerization of 2,3-dimethylbut-1-ene over solid base catalysts (Handa et al., 1999).
2. Isomerization and Exchange Reactions
Kemball et al. (1972) studied exchange reactions of 3,3-dimethylbut-1-ene with deuterium oxide, leading to the formation of 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, highlighting the role of 2,3-dimethylbut-3-en-1-ol in understanding the properties of oxide catalysts for reactions of olefins (Kemball et al., 1972).
3. Thermal Decomposition Studies
Flowers et al. (1970) and Shiroudi & Zahedi (2016) both conducted studies on the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which produces 2,3-dimethylbut-3-en-2-ol, providing insights into the reaction mechanisms and kinetic rate constants (Flowers et al., 1970); (Shiroudi & Zahedi, 2016).
4. Spectroscopic Analysis and Catalytic Reactions
Li et al. (2003) utilized spectroscopic data in the study of homogeneous catalytic hydroformylation reactions involving 3,3-dimethylbut-1-ene, providing insights into the spectral characteristics and reaction pathways involving compounds like 2,3-dimethylbut-3-en-1-ol (Li et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2,3-dimethylbut-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIFWPTEFZCMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504096 | |
Record name | 2,3-Dimethylbut-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbut-3-en-1-ol | |
CAS RN |
1708-93-6 | |
Record name | 2,3-Dimethylbut-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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